molecular formula C11H15NO4S B4360310 N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine

N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine

Cat. No.: B4360310
M. Wt: 257.31 g/mol
InChI Key: FYROXHVNSYNQEG-UHFFFAOYSA-N
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Description

N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine is an organic compound that features a thiophene ring substituted with a methyl group and an amine group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine typically involves the reaction of 3-methylthiophene with formaldehyde and ammonia, followed by a series of steps to introduce the propenyl chain. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and amine-substituted propenyl compounds. Examples include:

Uniqueness

N-[(3-Methylthien-2-YL)methyl]prop-2-EN-1-amine is unique due to its specific combination of a thiophene ring with a propenyl chain and an amine group. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.C2H2O4/c1-3-5-10-7-9-8(2)4-6-11-9;3-1(4)2(5)6/h3-4,6,10H,1,5,7H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYROXHVNSYNQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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